

Aurora B Kinase: A Pivotal Regulator of Mitotic Fidelity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aurora B kinase is a master regulator of mitosis, ensuring the faithful segregation of chromosomes into two daughter cells. As the catalytic subunit of the Chromosome Passenger Complex (CPC), its precise spatiotemporal activity is critical for multiple mitotic processes, including chromosome condensation, correction of kinetochore-microtubule attachment errors, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Dysregulation of Aurora B is a hallmark of aneuploidy and is frequently observed in various human cancers, making it a prime target for anti-cancer drug development. This technical guide provides a comprehensive overview of Aurora B's function in mitosis, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its core signaling pathways.

Core Functions of Aurora B Kinase in Mitosis

Aurora B's multifaceted role in mitosis is orchestrated through its dynamic localization and its kinase activity towards a plethora of substrates. Its functions are integral to maintaining genomic stability.

Chromosome Condensation and Cohesion

Aurora B contributes to the structural integrity of mitotic chromosomes. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification associated with the

dissociation of heterochromatin protein 1 (HP1) and the recruitment of the condensin I complex to chromosome arms.[1][2][3] This process is crucial for proper chromosome compaction and rigidity.[1] While Aurora B-mediated H3S10 phosphorylation is a hallmark of mitosis, some studies suggest that basal Aurora B activity is sufficient for this process in prophase.[4][5]

Kinetochores-Microtubule Attachments and Error Correction

A primary function of Aurora B is to ensure the correct bipolar attachment of chromosomes to the mitotic spindle, a state known as bi-orientation.[6] The kinase acts as a key component of the error correction mechanism, destabilizing incorrect attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments.[7][8]

This error correction is thought to be governed by a tension-sensing mechanism.[9] When kinetochores are not under tension from opposing spindle poles, they remain in close proximity to the inner centromere where Aurora B is concentrated.[6][10] This allows Aurora B to phosphorylate substrates within the outer kinetochore, such as the Ndc80 complex, the Ska complex, and the KNL1 protein.[7][11] Phosphorylation of these components reduces their microtubule-binding affinity, promoting detachment and providing an opportunity for correct attachments to form.[6][12][13] Once bi-orientation is achieved and tension is established, the increased distance between the inner centromere and the outer kinetochore is believed to reduce substrate phosphorylation, thus stabilizing the correct attachment.[10]

Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly bi-oriented.[14][15] Aurora B plays a crucial, albeit debated, role in SAC signaling. One model suggests that Aurora B's primary role is indirect, where its error-correction activity generates unattached kinetochores, the primary signal for SAC activation.[15] However, mounting evidence supports a more direct role for Aurora B in the checkpoint. It is required to prevent the premature removal of SAC proteins, such as Mad2 and BubR1, from unattached or tensionless kinetochores.[16][17][18] Inhibition of Aurora B can lead to a weakened checkpoint and premature anaphase entry, even in the presence of misaligned chromosomes.[14][18]

Cytokinesis

Following chromosome segregation in anaphase, Aurora B relocates to the central spindle and midbody.[19] Here, it plays an essential role in the final stage of cell division, cytokinesis.[19] Aurora B phosphorylates several key proteins involved in the formation and function of the contractile ring, including the centralspindlin complex component MKLP1, myosin II regulatory light chain, and intermediate filament proteins.[19][20] Inhibition of Aurora B activity during late mitosis leads to cytokinesis failure, resulting in binucleated or polyploid cells.[9][21]

Quantitative Data on Aurora B Kinase Activity and Inhibition

The following tables summarize key quantitative data related to Aurora B kinase activity, its substrates, and the effects of its inhibition.

Table 1: In Vitro Inhibitory Potency (IC50) of Common Aurora B Inhibitors

Inhibitor	Aurora B IC50 (nM)	Selectivity Profile	Reference(s)
Hesperadin	250	Aurora B selective	[22][23][24]
ZM447439	130	Pan-Aurora inhibitor	[9][22]
AZD1152-HQPA (Barasertib)	0.37	Highly Aurora B selective	[9][22][25]
GSK1070916	3.5	Highly Aurora B selective	[9][22]
AT9283	~3.0	Pan-Aurora, JAK2/3, Abl1 inhibitor	[22][26]
VX-680 (Tozasertib)	~5 (Ki)	Pan-Aurora inhibitor	[24]

Table 2: Effects of Aurora B Inhibition on Mitotic Progression

Parameter	Condition	Quantitative Effect	Reference(s)
Duration of Mitosis	Aurora B overexpression	Increased from 108.2 ± 5.5 min to 137.7 ± 9.7 min	[20] [27]
Aurora B inhibition (ZM447439)	Rescued overexpression-induced delay	[27]	
Aurora A/B dual inhibition	Mitosis shortened to ~68 min (from 82 min in AurA KO)	[8]	
Chromosome Misalignment	CENP-R depletion	>60% of cells failed to align chromosomes	[1]
Aurora B overexpression	56.3% ± 5.4% of mitotic cells in prometaphase (vs 40.3% ± 4.6% control)	[27]	
Aurora-BK207R mutant expression	61.50% ± 12.07% misaligned chromosomes (vs 35.25% ± 4.992% WT)	[28]	
Cytokinesis Failure	Aurora B inhibition (AZD1152-HQPA)	~90% of cells with abnormal NMIB localization (vs ~20% control)	
Aurora B inhibition (AT9283)	Led to multinucleation in p53-compromised cells	[26]	
Histone H3 Ser10 Phosphorylation	Aurora B inhibition (AZD1152-HQPA)	Reduced to 78% of control after 24h in primary AML cells	[29]

Aurora B inhibition (ZM447439)	Reduced Kif4A levels on chromosomes	[30]
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Table 3: Quantitative Analysis of Aurora B Substrate Interactions

Interaction	Method	Quantitative Finding	Reference(s)
Ndc80-Microtubule Binding	In vitro TIRF microscopy	Each phosphomimetic residue on Hec1 tail decreases binding affinity by 0.30 ± 0.02 kBT	[6][14]
Ndc80-Microtubule Binding	In vivo FRET/FLIM	Graded dependence of NDC80-kMT binding on Aurora B phosphorylation level	[10]
Dsn1 Phosphorylation Gradient	Immunofluorescence quantification	Phosphorylation of Dsn1 S109 decreases linearly with distance from the anaphase midzone	[7][17]

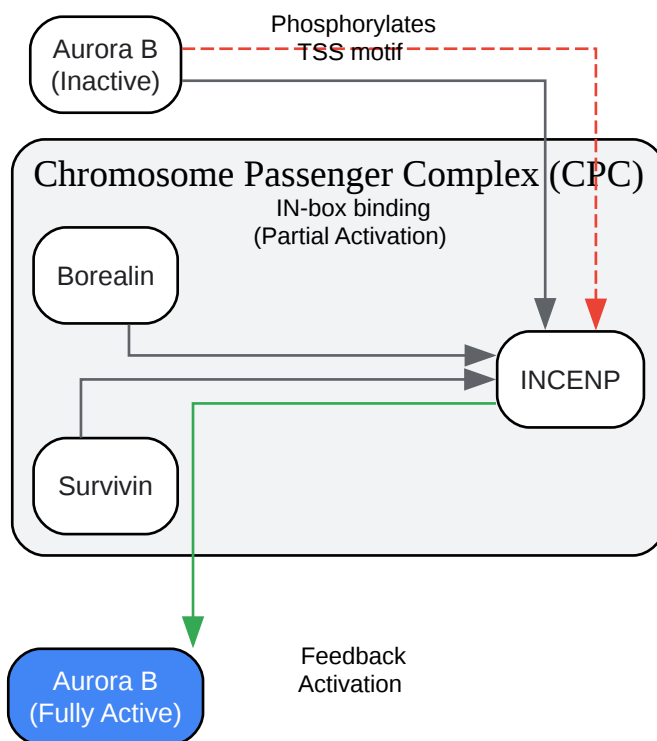
Signaling Pathways and Regulatory Networks

The function of Aurora B is tightly regulated through its localization within the CPC and by a network of phosphorylation events.

The Chromosome Passenger Complex (CPC)

Aurora B's localization and activity are dependent on its association with the other components of the CPC: INCENP (Inner Centromere Protein), Survivin, and Borealin.[11][19] INCENP acts as a scaffold and is essential for activating Aurora B.[16][31] The C-terminal IN-box of INCENP binds to Aurora B, leading to partial activation.[31] Full activation is achieved through a feedback mechanism where Aurora B phosphorylates a TSS motif in the C-terminus of

INCENP.[16][32] Survivin and Borealin are crucial for the correct targeting of the CPC to the centromere.[19]

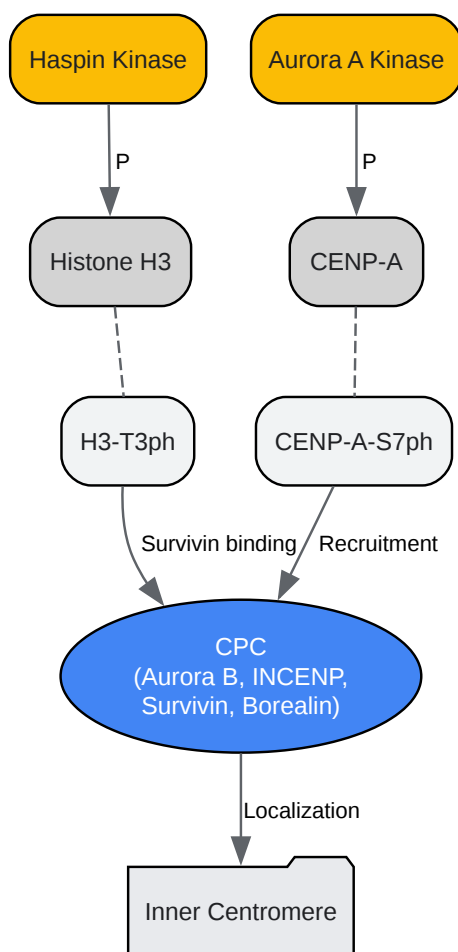


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Figure 1. Activation of Aurora B within the Chromosome Passenger Complex.

Upstream Regulation and Localization

The recruitment of the CPC to the inner centromere is a critical first step. This process is initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by Haspin kinase.[33] Survivin in the CPC then directly binds to this H3T3ph mark, anchoring the complex at the centromere.[33] Additionally, phosphorylation of the centromeric histone variant CENP-A at Serine 7 by Aurora A kinase also contributes to CPC recruitment.[19]

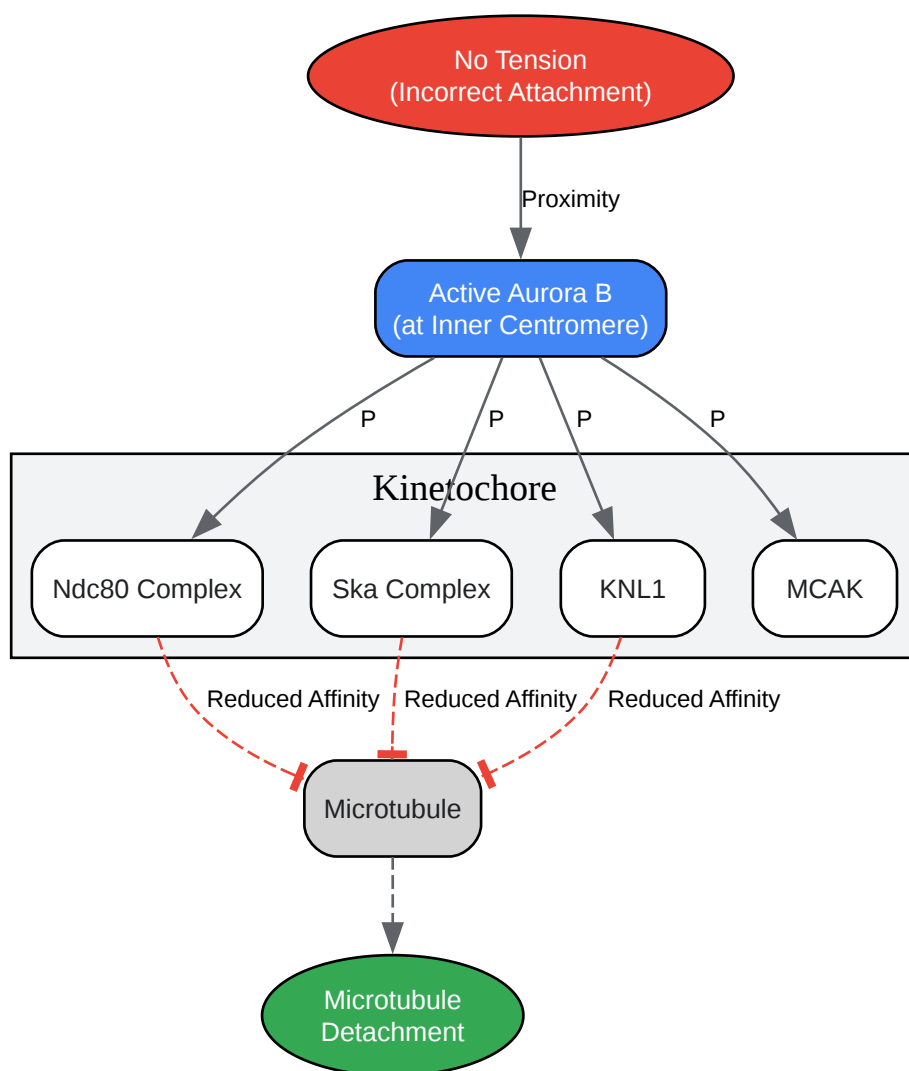


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Figure 2. Upstream signaling pathway for CPC localization to the inner centromere.

Downstream Substrates and Error Correction Pathway

Once localized and active, Aurora B phosphorylates a cascade of downstream targets to regulate kinetochore-microtubule dynamics.



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Figure 3. Aurora B-mediated error correction pathway at the kinetochore.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Aurora B kinase function.

In Vitro Aurora B Kinase Assay (Histone H3 Phosphorylation)

This assay measures the ability of an inhibitor to block the phosphorylation of Histone H3 by Aurora B.

Materials:

- Active Aurora B kinase (e.g., Carna Biosciences #05-102)
- Inactive Histone H3 protein (substrate)
- ATP (Adenosine 5'-triphosphate)
- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Test compounds (inhibitors) dissolved in DMSO
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3
- HRP-conjugated secondary antibody
- ECL reagent and chemiluminescence imaging system

Procedure:

- Reaction Setup: Prepare the kinase reaction mix in a microcentrifuge tube. For a typical 25 μ L reaction, combine:
 - 5 μ L of 5x Kinase Buffer
 - 2.5 μ L of test inhibitor at various concentrations (or DMSO for control)
 - 1 μ g of inactive Histone H3
 - 100 ng of active Aurora B kinase
 - ddH₂O to a volume of 22.5 μ L
- Initiate Reaction: Add 2.5 μ L of 1 mM ATP (final concentration 100 μ M) to start the reaction.

- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Stop Reaction: Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.
- Western Blotting:
 - Boil the samples at 95°C for 5 minutes.
 - Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with anti-phospho-Histone H3 (Ser10) primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the bands using an ECL reagent.
 - Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Data Analysis: Quantify the band intensities for phospho-H3 and total H3. Calculate the ratio of phospho-H3 to total H3 for each inhibitor concentration and determine the IC₅₀ value.^[9]

Immunofluorescence Staining for Aurora B and Phospho-Histone H3

This protocol allows for the visualization of Aurora B localization and its activity (via p-H3S10) in mitotic cells.

Materials:

- Cells grown on coverslips
- Paraformaldehyde (PFA) 4% in PBS

- Permeabilization Buffer: 0.5% Triton X-100 in PBS
- Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)
- Primary antibodies: anti-Aurora B, anti-phospho-Histone H3 (Ser10)
- Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

Procedure:

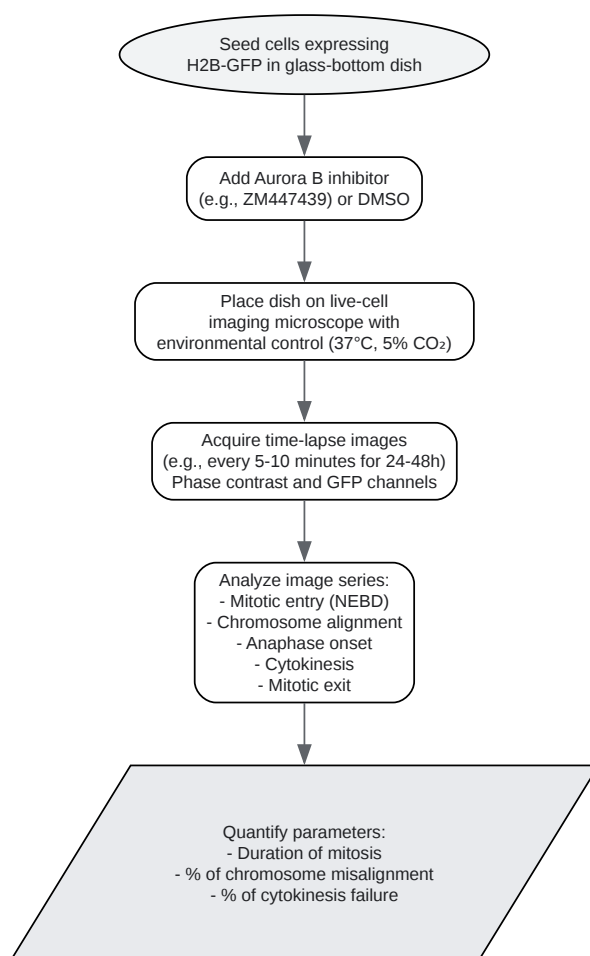
- Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Washing: Wash three times with PBS for 5 minutes each.
- Blocking: Block for 1 hour with Blocking Buffer at room temperature.
- Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Aurora B and anti-p-H3S10) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBST for 5 minutes each.
- DNA Staining: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
- Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

- Imaging: Visualize using a fluorescence or confocal microscope.[4][34]

Live-Cell Imaging of Mitotic Progression

This method allows for the real-time analysis of mitotic events in cells, often expressing fluorescently tagged proteins like H2B-GFP to visualize chromosomes.

Workflow:



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